N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride
Overview
Description
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by its bicyclic structure, which includes an oxabicycloheptane ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of biological pathways and as a tool in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into certain binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-oxabicyclo[3.2.0]heptan-7-amine: A similar compound with a slightly different substitution pattern.
rel-(1R,5S,7R)-2-oxabicycloheptan-7-amine: Another bicyclic amine with different stereochemistry.
2-oxa-spiro[3.3]heptan-6-one: A related compound with a spirocyclic structure.
Uniqueness
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride is unique due to its specific trimethyl substitution and the presence of the oxabicycloheptane ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N,7,7-trimethyl-2-oxabicyclo[3.2.0]heptan-6-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(2)7(10-3)6-4-5-11-8(6)9;/h6-8,10H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJPFTSZPLRLDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C2C1OCC2)NC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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